molecular formula C18H22N8O3S B3008780 METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE CAS No. 696616-05-4

METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B3008780
CAS No.: 696616-05-4
M. Wt: 430.49
InChI Key: WTRGXZGIWYZLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a useful research compound. Its molecular formula is C18H22N8O3S and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activities

    Research into thienopyrimidine derivatives highlighted pronounced antimicrobial activity. These compounds were synthesized through reactions involving heteroaromatic o-aminonitrile and various reagents to produce a range of derivatives. Some of these derivatives exhibited significant antimicrobial properties, underlining the potential of triazole and triazine derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Antibacterial and Antifungal Properties

    The creation of pyrazoline and pyrazole derivatives from α,β-unsaturated ketones has shown noteworthy antibacterial and antifungal activities. These findings suggest the utility of triazole derivatives in addressing resistant microbial strains, with some compounds displaying superior activity to ampicillin against certain bacteria and fungi (Hassan, 2013).

  • Heterocyclic System Synthesis

    A novel synthesis method for 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine has been developed. This research contributes to the understanding of triazoles and related heterocycles, potentially opening new avenues for the synthesis of complex molecules for various applications (Labanauskas et al., 2004).

  • Pharmacophore Modeling for Antibacterial Activity

    Studies on quinazolines bearing a sulfonamide moiety have led to the identification of compounds with promising antibacterial activity. Through pharmacophore modeling, these compounds have been found to effectively satisfy proposed pharmacophore geometry, indicating their potential in drug development (Ghorab et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

methyl 2-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O3S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)30-10-13(27)21-12-9-7-6-8-11(12)14(28)29-3/h6-9H,4-5,10H2,1-3H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRGXZGIWYZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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